molecular formula C7H8N2O2 B058438 4-(Hydroxymethyl)pyridine-2-carboxamide CAS No. 119646-48-9

4-(Hydroxymethyl)pyridine-2-carboxamide

Cat. No. B058438
M. Wt: 152.15 g/mol
InChI Key: SNEIGCJVCZVMKA-UHFFFAOYSA-N
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Patent
US07534802B2

Procedure details

Trimethylsilyl chloride (27 mL) and a suspension of 2-cyanopyridine-4-methanol (1.6 g, 11 mmol, Reference compound 11-1) in ethanol (20 mL) were added to ethanol (14mL) at room temperature under a nitrogen atmosphere, and then the mixture was stirred at 50° C. for 5.5 hours. The mixture was allowed to stand, and water (27 mL) and sodium carbonate (2.3 g, 22 mmol) were added thereto. The solvent was evaporated under reduced pressure, ethanol (100 mL) was added thereto, and the resulting insoluble matter was filtered out. The filtrate was evaporated under reduced pressure, then the resulting residue was dried at 50° C. under reduced pressure to the title reference compound including inorganic salt.
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
27 mL
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si](Cl)(C)C.[C:6]([C:8]1[CH:13]=[C:12]([CH2:14][OH:15])[CH:11]=[CH:10][N:9]=1)#[N:7].O.C(=O)([O-])[O-:18].[Na+].[Na+]>C(O)C>[C:6]([C:8]1[CH:13]=[C:12]([CH2:14][OH:15])[CH:11]=[CH:10][N:9]=1)(=[O:18])[NH2:7] |f:3.4.5|

Inputs

Step One
Name
Quantity
27 mL
Type
reactant
Smiles
C[Si](C)(C)Cl
Name
Quantity
1.6 g
Type
reactant
Smiles
C(#N)C1=NC=CC(=C1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=NC=CC(=C1)CO
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
27 mL
Type
reactant
Smiles
O
Name
Quantity
2.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
14 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 5.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure, ethanol (100 mL)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the resulting insoluble matter was filtered out
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was dried at 50° C. under reduced pressure to the title reference compound

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
Smiles
C(N)(=O)C1=NC=CC(=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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